3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex heterocyclic compound that features a unique imidazo[2,1-b][1,3]thiazine core. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves the cyclocondensation of 5,6-dihydro-4H-1,3-thiazin-2-amine with α-bromoacetophenone in refluxing ethanol . This reaction results in the formation of the imidazo[2,1-b][1,3]thiazinium bromide, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation, sonication, and the use of ionic liquids can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring .
Scientific Research Applications
3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an antimicrobial and antitubercular agent.
Industry: The compound is studied for its applications in electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves the inhibition of specific molecular targets such as matrix metalloproteinases and kinases . These interactions disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Compounds such as benzimidazole derivatives are known for their antifungal and anticancer properties.
Uniqueness
What sets 3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium apart is its unique imidazo[2,1-b][1,3]thiazine core, which combines the structural features of both thiazoles and imidazoles.
Properties
Molecular Formula |
C18H17Cl2N2OS+ |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C18H17Cl2N2OS/c19-13-7-8-15(16(20)11-13)18(23)12-21(14-5-2-1-3-6-14)17-22(18)9-4-10-24-17/h1-3,5-8,11,23H,4,9-10,12H2/q+1 |
InChI Key |
MQLYLSGXDJMIQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=C(C=C(C=C3)Cl)Cl)O)C4=CC=CC=C4)SC1 |
Origin of Product |
United States |
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